An In-depth Technical Guide to 3-Fluoro-5-hydroxy-4-methylbenzoic Acid
An In-depth Technical Guide to 3-Fluoro-5-hydroxy-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 887267-08-5), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogs to present its core chemical properties, a robust proposed synthesis protocol, state-of-the-art analytical characterization methods, and its potential applications. The strategic placement of fluoro, hydroxyl, and methyl groups on the benzoic acid scaffold presents a unique combination of electronic and steric properties, making it a valuable building block for developing novel therapeutic agents with potentially enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and similar fluorinated scaffolds.
Introduction: The Strategic Role of Fluorinated Scaffolds
In modern drug discovery, the incorporation of fluorine into small molecules is a cornerstone strategy for optimizing pharmacological properties.[1][2][3] The unique characteristics of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—allow for subtle yet profound modulation of a molecule's physicochemical and biological behavior.[1][4]
Key benefits of strategic fluorination include:
-
Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, thereby increasing the half-life of a drug.
-
Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in protein targets) and can alter the pKa of nearby functional groups, influencing binding.[3]
-
Lipophilicity and Permeability: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical factor for bioavailability and targeting intracellular proteins.[1][4]
3-Fluoro-5-hydroxy-4-methylbenzoic acid is a exemplar of a strategically substituted building block. The ortho fluorine to the hydroxyl group and meta to the carboxylic acid can significantly influence the acidity of both functional groups. The hydroxyl group provides a key hydrogen bond donor/acceptor site, while the methyl group offers a lipophilic contact point and can be used for further functionalization. This trifecta of substituents makes it a highly versatile intermediate for creating complex molecular architectures.[5][6]
Physicochemical and Spectroscopic Profile
While experimentally determined data for 3-Fluoro-5-hydroxy-4-methylbenzoic acid is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.
Table 1: Core Properties of 3-Fluoro-5-hydroxy-4-methylbenzoic acid
| Property | Value / Information | Source / Rationale |
| CAS Number | 887267-08-5 | Chemical Abstracts Service |
| Molecular Formula | C₈H₇FO₃ | - |
| Molecular Weight | 170.14 g/mol | - |
| Appearance | Predicted: White to off-white crystalline powder | Based on analogs like 3-Fluoro-4-methylbenzoic acid.[5] |
| Solubility | Predicted: Slightly soluble in water; soluble in methanol, ethanol, DMSO, ethyl acetate | General property of substituted benzoic acids. |
| pKa (Predicted) | Carboxylic Acid: ~3.8-4.2; Phenolic Hydroxyl: ~9-10 | The electron-withdrawing fluorine atom is expected to lower the pKa of the carboxylic acid compared to benzoic acid (~4.2) and the phenolic hydroxyl compared to p-cresol (~10.2). |
Table 2: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons will appear as distinct signals, with splitting patterns influenced by H-F and H-H coupling. The methyl protons will be a singlet around 2.1-2.3 ppm. The acidic protons (-COOH and -OH) will be broad singlets, exchangeable with D₂O. |
| ¹³C NMR | Seven distinct aromatic carbon signals are expected, with chemical shifts influenced by the substituents. The C-F bond will result in a large one-bond coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift providing information about the electronic environment. |
| IR Spectroscopy | Characteristic peaks: broad O-H stretch (~2500-3300 cm⁻¹ for carboxylic acid), sharp O-H stretch (~3200-3600 cm⁻¹ for phenol), C=O stretch (~1680-1710 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 170.14. Common fragmentation would involve the loss of H₂O (M-18) and COOH (M-45). |
Proposed Synthesis Pathway
The proposed multi-step synthesis starts from 2-fluoro-6-methylphenol.
Diagram 1: Proposed Synthesis Workflow for 3-Fluoro-5-hydroxy-4-methylbenzoic acid
Caption: A four-step synthesis pathway from 2-fluoro-6-methylphenol.
Detailed Experimental Protocol (Proposed)
Causality Behind Experimental Choices:
-
Step 1 (Protection): The phenolic hydroxyl group is acidic and would interfere with the subsequent Friedel-Crafts acylation. Protecting it as a methyl ether is a standard and efficient strategy.
-
Step 2 (Carboxylation Precursor): Friedel-Crafts acylation is a reliable method for introducing a carbon chain onto an activated aromatic ring. The acetyl group is introduced para to the activating methoxy group due to steric hindrance from the adjacent methyl and fluoro groups.
-
Step 3 (Oxidation): The haloform reaction is a classic and effective method for converting a methyl ketone into a carboxylic acid.
-
Step 4 (Deprotection): Cleavage of the aryl methyl ether is necessary to reveal the final hydroxyl group. Strong acids like HBr are standard reagents for this transformation, proven effective for similar substrates.[7][8]
Step-by-Step Methodology:
-
Synthesis of 3-Fluoro-2-methylanisole (B):
-
To a solution of 2-fluoro-6-methylphenol (A ) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the product.
-
-
Synthesis of 1-(2-Fluoro-5-methoxy-3-methylphenyl)ethan-1-one (C):
-
Suspend anhydrous aluminum chloride (1.3 equivalents) in dry dichloromethane (DCM) at 0 °C.
-
Add acetyl chloride (1.1 equivalents) dropwise, followed by a solution of 3-fluoro-2-methylanisole (B ) in DCM.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture into ice-cold HCl (1M) and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.
-
-
Synthesis of 3-Fluoro-5-methoxy-4-methylbenzoic acid (D):
-
Prepare a solution of sodium hydroxide in water and cool to 0 °C.
-
Slowly add bromine (3.0 equivalents) to form a sodium hypobromite solution.
-
Add a solution of the ketone (C ) in a suitable solvent (e.g., 1,4-dioxane) to the hypobromite solution.
-
Stir vigorously at room temperature until the reaction is complete (TLC).
-
Quench with sodium thiosulfate, acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic acid (E):
-
Mix the methoxybenzoic acid (D ) with a 1:1 solution of 48% hydrobromic acid and glacial acetic acid.[7]
-
Heat the mixture under reflux for 24-36 hours.[7]
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the crude solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., water/ethanol mixture) to obtain the purified target molecule.
-
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is required for a self-validating system.
Diagram 2: Quality Control Workflow for Compound Characterization
Caption: A standard workflow for the purification and analytical validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining purity and monitoring degradation.
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Rationale: Formic acid ensures the carboxylic acid is protonated for better peak shape. A gradient elution is effective for separating the polar starting material from the more lipophilic product and any non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Protocol:
-
Prepare a stock solution of the purified compound (1 mg/mL) in methanol.
-
Create working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock with the mobile phase.
-
Inject 10 µL of each standard to generate a calibration curve.
-
Inject the sample solution to determine its purity based on the area percentage of the main peak.
-
Applications in Drug Development
Substituted fluorobenzoic acids are privileged scaffolds in medicinal chemistry. 3-Fluoro-5-hydroxy-4-methylbenzoic acid serves as a valuable intermediate for synthesizing novel drug candidates, particularly enzyme inhibitors and receptor modulators.[5][6]
-
Enzyme Inhibitors: The carboxylic acid can act as a key binding motif, forming salt bridges or strong hydrogen bonds with basic residues (e.g., Lys, Arg) in an enzyme's active site. For instance, meclofenamic acid, a related structure, is known to inhibit the FTO demethylase by competing with the nucleic acid substrate.[9] The specific substitution pattern of the title compound can be exploited to achieve selectivity for a target enzyme over related proteins.
-
Scaffold for Combinatorial Chemistry: The carboxylic acid and hydroxyl group are versatile handles for further chemical modification. The acid can be readily converted to amides, esters, or alcohols, while the phenol can be alkylated or used in coupling reactions. This allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.
-
Improving Pharmacokinetic Properties: As discussed, the fluorine atom can block metabolic hotspots. The hydroxyl and carboxylic acid groups provide handles for creating prodrugs (e.g., esters) to improve oral bioavailability. The overall substitution pattern contributes to a specific balance of lipophilicity and polarity that can be fine-tuned for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][10]
Conclusion
3-Fluoro-5-hydroxy-4-methylbenzoic acid is a promising and versatile building block for modern drug discovery. While detailed characterization in public literature is limited, its synthesis is feasible through established chemical transformations. Its unique electronic and structural features, conferred by the strategic placement of its functional groups, make it an attractive starting point for the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides the foundational knowledge and protocols necessary for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.
References
-
The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
Replacement of the carboxylic acid function with fluorine. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Al-Rashida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Synthesis of 3-fluoro-4-hydroxy benzoic acid. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
-
Wang, T., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Wang, T., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. ACS Publications. Retrieved January 5, 2026, from [Link]
-
Bolla, G., et al. (2020). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
- Synthesis process of 2,4,6-trimethyl benzoic acid. (2007). Google Patents.
- Production method for 3, 5-dimethylbenzoic acid. (2015). Google Patents.
-
Bromomethoxybenzoic acids and bromoanisoles: Demethylation and decarboxylation. (1962). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved January 5, 2026, from [Link]
-
Decarboxylative Phenol Synthesis from Carboxylic Acids. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Brown, G. D. (2016). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
3-Fluoro-5-iodo-4-methylbenzoic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Mesitylene Tribenzoic Acid as a Linker for Novel Zn/Cd Metal-Organic Frameworks. (2022). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Synthesis of Benzoylbenzoic Acids Substituted Anthraquinones and Related Materials. (1978). Defense Technical Information Center. Retrieved January 5, 2026, from [Link]
-
3-Fluoro-4-hydroxybenzoic acid, 1. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
- Process for preparing substituted benzoic acid. (2000). Google Patents.
-
Chen, B., et al. (2015). Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5. National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chemimpex.com [chemimpex.com]
- 6. ossila.com [ossila.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
